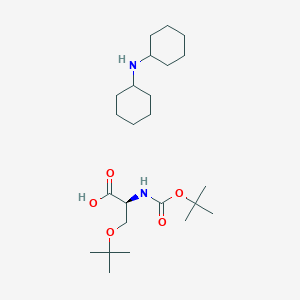

Boc-ser(tbu)-oh dcha

描述

Boc-ser(tbu)-oh dcha, also known as tert-butyloxycarbonyl-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The tert-butyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the hydroxyl group of serine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ser(tbu)-oh dcha typically involves the protection of serine using tert-butyloxycarbonyl chloride and tert-butyl alcohol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

化学反应分析

Deprotection Reactions

The Boc and tBu groups are removed under acidic conditions, enabling sequential peptide elongation.

| Protecting Group | Deprotection Reagent | Conditions | Efficiency | Source |

|---|---|---|---|---|

| Boc (N-terminal) | TFA (20–50% v/v) in CH₂Cl₂ | 1–2 h, RT | >99% | |

| tBu (O-terminal) | TFA/water (95:5) | 1–3 h, RT | 95–98% |

Notes :

- DCHA is released during Boc deprotection and removed via filtration or extraction .

- Overexposure to TFA (>3 h) may lead to tert-butyl ester hydrolysis, necessitating precise timing .

Racemization Mitigation

Serine’s β-hydroxyl group poses a racemization risk during coupling. Studies demonstrate:

- Coupling System Impact : HATU/HOAt reduces racemization to <1% compared to HOBt/DIC (>5%) .

- Temperature Effect : Reactions at 0°C show 0.3% racemization vs. 1.2% at 30°C .

Side Reactions and Stability

Salt Formation and Purification

Boc-Ser(tBu)-OH·DCHA’s DCHA salt enhances crystallinity, simplifying purification.

科学研究应用

Scientific Research Applications

Boc-D-Ser(tBu)-OH DCHA has diverse applications across various fields:

Chemistry

- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides with high precision .

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing complex molecules.

Biology

- Protein Studies : Used to synthesize peptides that are essential for studying protein structure and function, including enzyme mechanisms and protein-protein interactions .

- Neurotrophic Activity : Peptides containing this compound have shown potential in modulating neurotrophic factors critical for neuronal survival, indicating therapeutic applications in neurodegenerative diseases.

Medicine

- Pharmaceutical Development : It plays a role in developing peptide-based therapeutics, aiding in the synthesis of drugs or drug delivery agents .

- Antimicrobial Properties : Research indicates that modifications of peptides synthesized with this compound exhibit antimicrobial activity against resistant strains of bacteria.

Industry

- Chemical Production : Utilized in the large-scale synthesis of peptide drugs, ensuring protection of functional groups during the synthesis process, leading to high-purity products .

Case Studies

-

Neurotrophic Factor Modulation :

- A study demonstrated that peptides synthesized using Boc-D-Ser(tBu)-OH DCHA could influence neurotrophic factors, suggesting potential applications in treating neurodegenerative diseases.

-

Antimicrobial Activity Enhancement :

- Research on teixobactin derivatives incorporating this compound showed enhanced binding to lipid II, leading to increased potency against resistant bacterial strains.

-

Pain Management Therapies :

- Peptides synthesized from this compound were found to interact with opioid receptors, indicating potential analgesic effects relevant for new pain management strategies.

生物活性

Boc-Ser(tBu)-OH DCHA (CAS No. 18942-50-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a protected amino acid derivative with the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 442.63 g/mol

- Purity : Typically above 95% for research applications

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

Synthesis

The synthesis of this compound involves several steps, commonly utilizing solid-phase peptide synthesis (SPPS) techniques. The process includes:

- Protection of Functional Groups : The serine residue is protected using a tert-butyl group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments using methods such as mixed anhydride coupling.

- Formation of DCHA Salt : The compound is often converted into its DCHA salt form to enhance solubility and stability during biological assays .

Biological Activity

This compound exhibits several biological activities, primarily related to its role as a building block in peptide synthesis. Some notable activities include:

- Immunomodulatory Effects : Compounds derived from Boc-Ser(tBu)-OH have been studied for their potential to modulate immune responses, particularly in the development of T-cells. For instance, related peptides have shown promise in enhancing thymus-dependent lymphocyte activity, which is crucial for adaptive immunity .

- Antimicrobial Properties : Research has indicated that peptides synthesized using Boc-Ser(tBu)-OH can exhibit antimicrobial activity by inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity or interfering with essential bacterial functions .

Case Study 1: Thymosin α1 and Derivatives

A study focused on thymosin α1 and its derivatives, including those synthesized using Boc-Ser(tBu)-OH, demonstrated significant immunomodulatory effects. Thymosin α1 was found to enhance T-cell proliferation and cytokine production in vitro, suggesting that similar compounds could be developed for therapeutic use in immunotherapy .

Case Study 2: Peptide Libraries and Antimicrobial Activity

Another research effort involved the creation of combinatorial libraries of peptides incorporating Boc-Ser(tBu)-OH derivatives. These libraries were screened for antimicrobial activity against various pathogens. Results indicated that certain cyclic peptides showed enhanced efficacy against resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Immunomodulatory Effects | Enhanced T-cell activity via thymosin α1 derivatives |

| Antimicrobial Activity | Effective against resistant bacteria in combinatorial peptide libraries |

| Synthesis Techniques | Utilization of SPPS and mixed anhydride coupling methods |

属性

CAS 编号 |

18942-50-2 |

|---|---|

分子式 |

C24H46N2O5 |

分子量 |

442.6 g/mol |

IUPAC 名称 |

dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |

InChI 键 |

AIEUUHIXSUNTGV-QRPNPIFTSA-N |

SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

手性 SMILES |

CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

规范 SMILES |

CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Key on ui other cas no. |

18942-50-2 |

同义词 |

Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。